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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective FGFR4 inhibitors:
BB-102 and fisogatinib (formerly BLU-554). The information presented is based on publicly
available preclinical and clinical data, intended to assist researchers in understanding the
therapeutic potential and experimental background of these compounds.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in
hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling
pathway is aberrantly activated. This has led to the development of selective FGFR4 inhibitors.
This guide focuses on a comparative analysis of BB-102, a potent and selective reversible-
covalent FGFR4 inhibitor developed by BroadenBio Co., Ltd., and fisogatinib, a well-
characterized selective FGFR4 inhibitor from Blueprint Medicines. While fisogatinib has
progressed through early clinical trials with published patient data, BB-102 is currently in Phase
1 clinical development.

Mechanism of Action and Signaling Pathway

Both BB-102 and fisogatinib are small molecule inhibitors that selectively target the ATP-
binding pocket of FGFR4, thereby inhibiting its kinase activity. The FGF19 ligand binds to the
FGFR4/B-Klotho complex, leading to receptor dimerization and autophosphorylation of the
kinase domains. This initiates a downstream signaling cascade primarily through the RAS-
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RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and
migration. By inhibiting FGFR4, both BB-102 and fisogatinib aim to block these oncogenic
signals in tumors with an activated FGF19-FGFR4 axis.
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Diagram 1: FGF19-FGFR4 Signaling Pathway and Inhibitor Action

Preclinical Efficacy: A Head-to-Head Look

Both BB-102 and fisogatinib have demonstrated potent and selective inhibition of FGFR4 in
preclinical studies. The available data allows for a direct comparison of their in vitro and in vivo
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activities.
Parameter BB-102 Fisogatinib (BLU-554)
Target FGFR4 FGFR4
IC50 (FGFRA4) 2.5 nM[1] 5 nM[2]

Selectivity

>400-fold selective for FGFR4
over FGFR1-3[1]

~100-fold selective for FGFR4
over FGFR1 and ~1000-fold
over FGFR2/3

In Vitro Activity

Inhibited phosphorylation of
ERK and AKT in Hep3B cells.
Showed antiproliferative
activity in HCC,
rhabdomyosarcoma, and
breast cancer cell lines with
IC50 values from <10 to <50
nM.[1]

Dose-dependently blocked
downstream signaling of
FGFR4 in Hep3B and MDA-
MB-453 cells.

In Vivo Models

Hepatocellular Carcinoma
(Hep3B, HuH-7, JHH-7),
Rhabdomyosarcoma
(SJCRH30), Breast Cancer
(MDA-MB-453) xenografts.[1]

Hepatocellular Carcinoma
(Hep3B, LIX-066) xenografts.

[3]4]

In Vivo Efficacy

Demonstrated tumor growth
inhibition from 48.5% to
120.9% in various xenograft
models. Showed superior or
similar efficacy to fisogatinib in
a head-to-head xenograft
model.[1]

Showed significant anti-tumor
activity in models of HCC that
are dependent on FGFR4
signaling.[2]

Clinical Development and Efficacy

Fisogatinib has more mature clinical data, with results from a Phase 1 study in patients with

advanced HCC. BB-102 is currently in an ongoing Phase 1 trial.
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Feature

BB-102

Fisogatinib (BLU-554)

Clinical Trial Phase

Phase 1 (Ongoing)[3]

Phase 1 (Completed)

Trial Identifier

BB102-ST-1-02[3]

NCT02508467

Patient Population

Advanced solid tumors, with an
expansion cohort for FGF19 or
FGFR4 positive HCC.[3]

Advanced hepatocellular

carcinoma (HCC).

Reported Efficacy

Data not yet reported.

In FGF19-positive patients, the
overall response rate (ORR)
was 17% with a median
duration of response of 5.3
months.[5] In a cohort of
treatment-naive Chinese
patients with FGF19-positive
aHCC, an ORR of 36.4% was

observed.[6]

Safety Profile

To be determined.

Generally well-tolerated. Most
common adverse events were
manageable grade 1/2
gastrointestinal events

(diarrhea, nausea, vomiting).

[5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used to evaluate BB-102 and fisogatinib.

In Vitro Kinase and Cell-Based Assays

Objective: To determine the potency and selectivity of the inhibitors against FGFR4 and their

effect on cancer cell proliferation.

¢ Kinase Assays: The inhibitory activity of BB-102 and fisogatinib against FGFR4 and other

kinases was determined using in vitro kinase assays. For BB-102, a kinase selectivity study
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was performed across a panel of 207 kinases.[1] These assays typically involve incubating
the purified kinase with the inhibitor at various concentrations, a substrate, and ATP (often
radiolabeled). The extent of substrate phosphorylation is then measured to determine the
IC50 value.

o Cell Proliferation Assays: The antiproliferative effects of the inhibitors were assessed in
various cancer cell lines. Cells were seeded in multi-well plates and treated with a range of
inhibitor concentrations for a set period (e.g., 72 hours). Cell viability was then measured
using assays such as CellTiter-Glo to determine the 1C50 for cell growth inhibition.

o Western Blotting for Downstream Signaling: To confirm the on-target effect of the inhibitors,
western blotting was used to measure the phosphorylation levels of downstream signaling
proteins like ERK and AKT. Cancer cells were treated with the inhibitor, and cell lysates were
then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies
specific for the phosphorylated and total forms of the target proteins.
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Diagram 2: General Experimental Workflow for Preclinical Evaluation

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
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e Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for
xenograft studies to prevent rejection of the human tumor cells.

e Tumor Implantation: Human cancer cell lines (e.g., Hep3B, HuH-7 for HCC) are
subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a certain
size before the start of treatment.

o Drug Administration: BB-102 and fisogatinib are administered orally to the tumor-bearing
mice, typically on a daily or twice-daily schedule. A vehicle control group is included for
comparison.

o Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using
calipers. The body weight of the mice is also monitored as an indicator of toxicity. At the end
of the study, tumors may be excised for further analysis, such as western blotting or
immunohistochemistry, to assess target engagement and downstream signaling inhibition.

Conclusion

Both BB-102 and fisogatinib are highly potent and selective FGFR4 inhibitors with
demonstrated preclinical anti-tumor activity in relevant cancer models. Fisogatinib has shown
promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a
therapeutic target. Preclinical data suggests that BB-102 has a comparable, and in some cases
superior, efficacy profile to fisogatinib. The ongoing Phase 1 clinical trial of BB-102 will be
crucial in determining its safety and therapeutic potential in humans. For researchers, the
choice between these compounds for preclinical studies may depend on the specific cancer
model and the desired balance between a clinically validated inhibitor and a potentially more
potent next-generation compound. The continued development of selective FGFR4 inhibitors
like BB-102 and fisogatinib holds promise for a targeted therapeutic approach for patients with
FGFRA4-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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